1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
Overview
Description
L-368,899 is a compound used in scientific research, primarily as a selective antagonist of the oxytocin receptor. It has good selectivity over related vasopressin receptors. The compound is known for its high oral bioavailability and rapid brain penetration, making it a valuable tool for investigating the centrally mediated roles of oxytocin, such as in social behavior and pair bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-368,899 involves multiple steps, including the formation of a bicyclo[2.2.1]heptane ring system and the attachment of various functional groups. The key steps include:
- Formation of the bicyclo[2.2.1]heptane ring system.
- Introduction of the sulfonyl group.
- Attachment of the piperazine ring.
- Final coupling to form the complete molecule.
Industrial Production Methods
Industrial production methods for L-368,899 are not widely documented, but the synthesis generally follows the same principles as laboratory synthesis, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
L-368,899 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: Various substitution reactions can be performed on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.
Scientific Research Applications
L-368,899 is widely used in scientific research due to its selective antagonism of the oxytocin receptor. Its applications include:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigates the role of oxytocin in social behaviors and pair bonding.
Medicine: Potential therapeutic applications in managing preterm labor and studying social disorders.
Industry: Used in the development of new pharmaceuticals targeting the oxytocin receptor
Mechanism of Action
L-368,899 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonism affects various oxytocin-mediated pathways, including those involved in uterine contractions and social behaviors. The compound’s ability to cross the blood-brain barrier allows it to accumulate in brain regions associated with social behavior .
Comparison with Similar Compounds
Similar Compounds
L-371,257: Another oxytocin receptor antagonist with peripheral selectivity.
Atosiban: A non-peptide oxytocin receptor antagonist used clinically to manage preterm labor.
Barusiban: A selective oxytocin receptor antagonist with potential therapeutic applications.
Uniqueness
L-368,899 is unique due to its high oral bioavailability and rapid brain penetration, which allows it to selectively accumulate in areas of the limbic system. This makes it particularly useful for studying the centrally mediated roles of oxytocin in social behaviors .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIASLNTAGRGGA-ZJPWWDJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933504 | |
Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148927-60-0 | |
Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 368899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-368899 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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